molecular formula C17H22NO3P B14454586 Diphenyl (1-amino-3-methylbutyl)phosphonate CAS No. 73270-43-6

Diphenyl (1-amino-3-methylbutyl)phosphonate

Cat. No.: B14454586
CAS No.: 73270-43-6
M. Wt: 319.33 g/mol
InChI Key: KBDLEVJSRJXEGL-UHFFFAOYSA-N
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Description

Diphenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound with the molecular formula C17H23NO3P. This compound is characterized by the presence of a phosphonate group attached to a diphenyl moiety and an amino-3-methylbutyl chain. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (1-amino-3-methylbutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and can be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using copper-catalyzed or nickel-catalyzed cross-coupling reactions. These methods are efficient and can be adapted for large-scale preparations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diphenyl (1-amino-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diphenyl (1-amino-3-methylbutyl)phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which combines a diphenyl moiety with an amino-3-methylbutyl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

73270-43-6

Molecular Formula

C17H22NO3P

Molecular Weight

319.33 g/mol

IUPAC Name

1-diphenoxyphosphoryl-3-methylbutan-1-amine

InChI

InChI=1S/C17H22NO3P/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3

InChI Key

KBDLEVJSRJXEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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